molecular formula C15H27N3O4S B6995077 (1-Ethylsulfonylpiperidin-3-yl)-(3-morpholin-4-ylazetidin-1-yl)methanone

(1-Ethylsulfonylpiperidin-3-yl)-(3-morpholin-4-ylazetidin-1-yl)methanone

Cat. No.: B6995077
M. Wt: 345.5 g/mol
InChI Key: AHORPPRQTFHPOC-UHFFFAOYSA-N
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Description

(1-Ethylsulfonylpiperidin-3-yl)-(3-morpholin-4-ylazetidin-1-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethylsulfonylpiperidin-3-yl)-(3-morpholin-4-ylazetidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the individual ring systems. The piperidine ring can be synthesized through a series of reactions involving the cyclization of appropriate precursors. The morpholine ring is often prepared via the reaction of diethanolamine with sulfuric acid, followed by cyclization. The azetidine ring can be synthesized through the cyclization of 3-chloropropylamine with a suitable base.

Once the individual rings are prepared, they are linked together through a series of condensation reactions

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(1-Ethylsulfonylpiperidin-3-yl)-(3-morpholin-4-ylazetidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and morpholine rings, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents like dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Alkylated or acylated derivatives of the original compound.

Scientific Research Applications

(1-Ethylsulfonylpiperidin-3-yl)-(3-morpholin-4-ylazetidin-1-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a lead compound in drug discovery for treating various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of (1-Ethylsulfonylpiperidin-3-yl)-(3-morpholin-4-ylazetidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular signaling pathways, affecting various biological processes such as cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • (1-Methylsulfonylpiperidin-3-yl)-(3-morpholin-4-ylazetidin-1-yl)methanone
  • (1-Ethylsulfonylpiperidin-3-yl)-(3-piperidin-4-ylazetidin-1-yl)methanone
  • (1-Ethylsulfonylpiperidin-3-yl)-(3-morpholin-4-ylpyrrolidin-1-yl)methanone

Uniqueness

(1-Ethylsulfonylpiperidin-3-yl)-(3-morpholin-4-ylazetidin-1-yl)methanone is unique due to its specific combination of ring systems and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(1-ethylsulfonylpiperidin-3-yl)-(3-morpholin-4-ylazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N3O4S/c1-2-23(20,21)18-5-3-4-13(10-18)15(19)17-11-14(12-17)16-6-8-22-9-7-16/h13-14H,2-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHORPPRQTFHPOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)C(=O)N2CC(C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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